molecular formula C17H15N3OS B2358732 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034411-10-2

1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2358732
CAS No.: 2034411-10-2
M. Wt: 309.39
InChI Key: VGPAUVRXZZNILA-UHFFFAOYSA-N
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Description

1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a urea moiety linked to a phenyl group and a pyridine ring substituted with a thiophene group

Scientific Research Applications

1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

While the exact mechanism of action for “1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea” is not specified, related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Future Directions

The future directions for “1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea” and related compounds could involve further development as treatment of chronic myeloid leukemia and cancer . The immense biological activities associated with these heterocyclic derivatives make them promising candidates for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Comparison with Similar Compounds

    1-Phenyl-3-(pyridin-3-yl)urea: Lacks the thiophene group, which may result in different biological activities.

    1-Phenyl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which can alter its chemical reactivity and biological properties.

    1-Phenyl-3-((5-(pyridin-2-yl)pyridin-3-yl)methyl)urea: Features a pyridine ring in place of the thiophene ring, potentially affecting its binding affinity and specificity.

Uniqueness: The presence of the thiophene ring in 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea imparts unique electronic and steric properties, which can enhance its interactions with biological targets and improve its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

1-phenyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(20-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-22-16/h1-10,12H,11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPAUVRXZZNILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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